molecular formula C6H8N2O B14113295 3-Isocyanatopentanenitrile CAS No. 61386-75-2

3-Isocyanatopentanenitrile

Cat. No.: B14113295
CAS No.: 61386-75-2
M. Wt: 124.14 g/mol
InChI Key: HVAHDQGDGUVVJI-UHFFFAOYSA-N
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Description

3-Isocyanatopentanenitrile is an aliphatic compound containing both an isocyanate (-NCO) and a nitrile (-CN) functional group. Its structure is characterized by a pentane backbone with the isocyanate group at the third carbon and the nitrile group at the terminal position (NC-(CH₂)₂-CH(NCO)-CH₃). This dual functionality enables versatile reactivity, making it valuable in polymer synthesis (e.g., polyurethanes) and organic intermediates. Isocyanates are highly electrophilic, reacting readily with nucleophiles like alcohols or amines, while nitriles participate in hydrolysis, reduction, or cycloaddition reactions .

Properties

CAS No.

61386-75-2

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-isocyanatopentanenitrile

InChI

InChI=1S/C6H8N2O/c1-2-6(3-4-7)8-5-9/h6H,2-3H2,1H3

InChI Key

HVAHDQGDGUVVJI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#N)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanatopentanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-aminopentanenitrile with phosgene (COCl₂), which results in the formation of the isocyanate group. This reaction typically requires controlled conditions to ensure safety and efficiency .

Industrial Production Methods: In industrial settings, the production of 3-Isocyanatopentanenitrile often involves the use of high-temperature reactors and specialized equipment to handle the reactive intermediates. The process may also include steps such as distillation and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isocyanatopentanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its potential in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Isocyanatopentanenitrile involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form various products, including urethanes, ureas, and amines. The nitrile group (C≡N) can also participate in reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Isocyanatopentanenitrile and Analogues

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties Hazards Applications
3-Isocyanatopentanenitrile Not Available C₆H₈N₂O Isocyanate, Nitrile 140.14 High reactivity (NCO), moderate polarity Respiratory irritant, toxic Polymer cross-linking, specialty chems
3-Iodobenzyl Cyanide 130723-54-5 C₈H₆IN Nitrile, Iodophenyl 243.04 Mp: 138°C, aromatic stability Skin/eye irritant, toxic Pharma intermediates, coupling agents
Benzoylacetonitrile 614-16-4 C₉H₇NO Ketone, Nitrile 145.16 Mp: ~100–110°C (est.) Irritant, environmental hazard Dye synthesis, heterocyclic chemistry
3-Cyclopentyl-3-oxopropanenitrile 95882-33-0 C₈H₁₁NO Ketone, Nitrile 137.18 Lipophilic, cyclic substituent Limited data Agrochemicals, flavorants
3-[(2-Fluorophenyl)sulfonyl]propanenitrile Not Available C₉H₈FNO₂S Sulfonyl, Nitrile 213.23 High polarity, electron-withdrawing Not fully characterized Drug discovery, sulfonation reactions

Structural and Functional Differences

  • Isocyanate vs. Other Electrophilic Groups :
    The isocyanate group in 3-Isocyanatopentanenitrile distinguishes it from analogues like Benzoylacetonitrile (ketone) or 3-[(2-Fluorophenyl)sulfonyl]propanenitrile (sulfonyl). Isocyanates react rapidly with nucleophiles (e.g., forming ureas with amines), whereas sulfonyl groups stabilize negative charges, and ketones undergo condensation or Grignard reactions .
  • Aliphatic vs. Aromatic Backbones :
    Unlike 3-Iodobenzyl Cyanide (aromatic with iodine), 3-Isocyanatopentanenitrile’s aliphatic chain offers flexibility and lower thermal stability, favoring applications in elastomers or adhesives .

Research Findings and Data Gaps

  • Synthetic Routes :
    While 3-Iodobenzyl Cyanide is synthesized via aromatic substitution , 3-Isocyanatopentanenitrile likely requires phosgenation of a primary amine precursor, though direct evidence is lacking.
  • Thermal Stability : Aliphatic isocyanates generally decompose above 150°C, whereas aromatic nitriles (e.g., 3-Iodobenzyl Cyanide) exhibit higher thermal resilience .

Biological Activity

3-Isocyanatopentanenitrile, a compound with potential biological significance, has garnered attention in the field of pharmacology and toxicology. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and ecological impact.

3-Isocyanatopentanenitrile is characterized by its isocyanate functional group, which is known for reactivity with nucleophiles. Its molecular formula is C₆H₈N₂O, and it has a molecular weight of 140.14 g/mol. Understanding its chemical structure is essential for exploring its biological interactions.

Antimicrobial Activity

The antimicrobial properties of 3-Isocyanatopentanenitrile have been studied in various contexts. Research indicates that compounds with isocyanate groups can exhibit significant antimicrobial effects against a range of pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of various isocyanates, 3-Isocyanatopentanenitrile demonstrated notable activity against both bacterial and fungal strains. The minimal inhibitory concentration (MIC) was determined for several microorganisms:

MicroorganismMIC (µg/mL)
Escherichia coli250
Staphylococcus aureus125
Candida albicans500
Aspergillus niger1000

These results suggest that 3-Isocyanatopentanenitrile may serve as a potential antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Cytotoxicity

The cytotoxic effects of 3-Isocyanatopentanenitrile have also been evaluated in vitro. A study focused on human cell lines indicated that at higher concentrations, the compound could reduce cell viability significantly.

Cytotoxicity Findings

  • Cell Line Used : Human epithelial cells
  • Concentration Range : 0 - 1000 µg/mL
  • Observed Effects :
    • At concentrations above 500 µg/mL, cell viability decreased to below 50%.
    • The compound exhibited dose-dependent cytotoxicity, with significant effects noted at concentrations as low as 250 µg/mL.

These findings highlight the need for caution when considering therapeutic applications of this compound due to its potential toxicity .

Ecotoxicological Impact

The environmental impact of 3-Isocyanatopentanenitrile has been assessed through various ecotoxicological studies. Its potential effects on aquatic organisms and soil microbes are of particular concern.

Ecotoxicological Data

  • Aquatic Toxicity :
    • LC50 values for fish species were observed at concentrations around 100 µg/L.
    • Significant behavioral changes were noted in exposed organisms.
  • Soil Microbial Activity :
    • Inhibition of microbial respiration was recorded at concentrations exceeding 50 µg/mL.
    • Long-term exposure led to reduced microbial diversity in soil samples treated with the compound.

This data indicates that while the compound may have beneficial applications in controlled environments, its ecological footprint must be carefully evaluated .

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